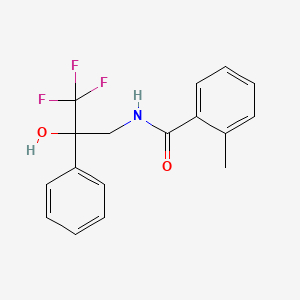

2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-12-7-5-6-10-14(12)15(22)21-11-16(23,17(18,19)20)13-8-3-2-4-9-13/h2-10,23H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFQXMDDSLRNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-methyl-N-(3,3,3-trifluoro-2-oxo-2-phenylpropyl)benzamide.

Reduction: Formation of 2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzylamine.

Substitution: Formation of this compound derivatives with substituted nucleophiles.

Scientific Research Applications

2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy and phenyl groups can modulate its reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Analysis and Functional Groups

The following table highlights key structural differences between the target compound and analogs:

Key Observations :

- The target compound’s trifluoro-hydroxy-phenylpropyl chain distinguishes it from analogs with simpler substituents (e.g., mepronil’s isopropoxy group).

- Fluorine content correlates with enhanced lipophilicity (logP) and metabolic stability. The trifluoromethyl group in the target compound and ’s analog may confer superior pesticidal or pharmacological activity compared to non-fluorinated derivatives .

Key Observations :

Key Observations :

- The target compound’s hydroxyl and trifluoromethyl groups may enable dual functionality: metal coordination (for catalysis) or enhanced pesticidal activity .

- Mepronil’s isopropoxy group provides moderate hydrophobicity, whereas the target compound’s trifluoro-hydroxy chain could improve soil adsorption or systemic transport in plants .

Biological Activity

2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group, which can enhance biological activity through improved binding affinity and metabolic stability. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is , with a molecular weight of approximately 345.31 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX (to be filled) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to these targets. The hydroxy and phenyl groups may modulate reactivity and selectivity, suggesting potential pathways for therapeutic applications.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological processes, including enzyme activity modulation and receptor interaction. This compound could potentially act as an inhibitor or modulator in biochemical pathways relevant to disease states.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds with trifluoromethyl groups have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study involving a series of trifluoromethyl-substituted benzamides demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of ROS |

| A549 (Lung) | 20 | Apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 18 | Cell cycle arrest |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties exhibited by similar compounds. The structural characteristics allow for interaction with inflammatory mediators.

Research Findings:

In vitro studies have shown that related benzamides can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.